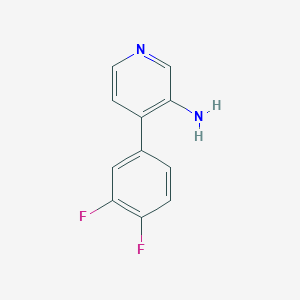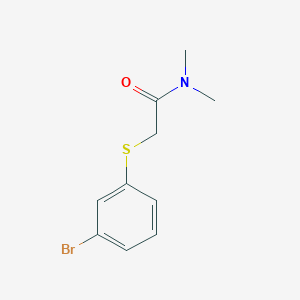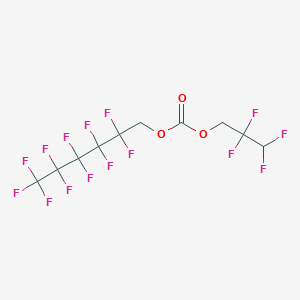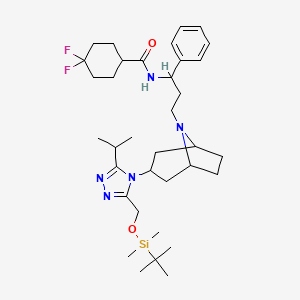
3-tert-ButyldimethylsilyloxymethylMaraviroc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-ButyldimethylsilyloxymethylMaraviroc is a chemical compound with the molecular formula C35H55F2N5O2Si and a molecular weight of 643.93 g/mol . It is a derivative of Maraviroc, a medication used to treat HIV infection by blocking the CCR5 receptor on T cells . The addition of the tert-butyldimethylsilyloxymethyl group enhances the compound’s stability and solubility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-ButyldimethylsilyloxymethylMaraviroc involves multiple steps, starting from Maraviroc. The key step is the protection of the hydroxyl group in Maraviroc with a tert-butyldimethylsilyloxymethyl group. This is typically achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-tert-ButyldimethylsilyloxymethylMaraviroc undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: TBAF
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Alcohols or amines
Substitution: Various functionalized derivatives
Wissenschaftliche Forschungsanwendungen
3-tert-ButyldimethylsilyloxymethylMaraviroc has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in the study of CCR5 receptor interactions and HIV entry inhibition.
Medicine: Investigated for its potential use in developing new antiviral therapies.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 3-tert-ButyldimethylsilyloxymethylMaraviroc involves its interaction with the CCR5 receptor on T cells. By binding to this receptor, the compound prevents the HIV virus from entering and infecting the cells . This inhibition is achieved through the steric hindrance and electronic effects provided by the tert-butyldimethylsilyloxymethyl group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maraviroc: The parent compound, used as an HIV entry inhibitor.
Vicriviroc: Another CCR5 antagonist with a similar mechanism of action.
Aplaviroc: A CCR5 antagonist with different structural features.
Uniqueness
3-tert-ButyldimethylsilyloxymethylMaraviroc is unique due to the presence of the tert-butyldimethylsilyloxymethyl group, which enhances its stability and solubility compared to other CCR5 antagonists . This modification also provides additional steric and electronic effects, potentially improving its efficacy as an HIV entry inhibitor .
Eigenschaften
Molekularformel |
C35H55F2N5O2Si |
|---|---|
Molekulargewicht |
643.9 g/mol |
IUPAC-Name |
N-[3-[3-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]-4,4-difluorocyclohexane-1-carboxamide |
InChI |
InChI=1S/C35H55F2N5O2Si/c1-24(2)32-40-39-31(23-44-45(6,7)34(3,4)5)42(32)29-21-27-13-14-28(22-29)41(27)20-17-30(25-11-9-8-10-12-25)38-33(43)26-15-18-35(36,37)19-16-26/h8-12,24,26-30H,13-23H2,1-7H3,(H,38,43) |
InChI-Schlüssel |
LBACDBSTKSTSOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


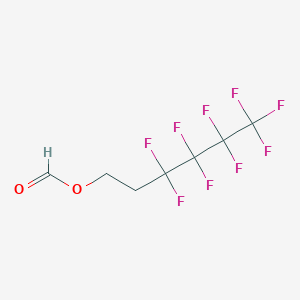
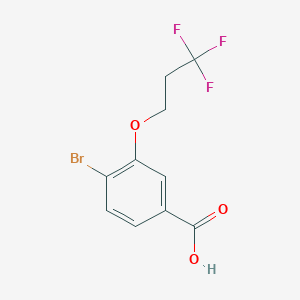
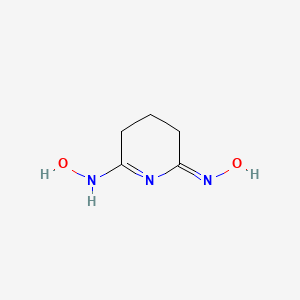
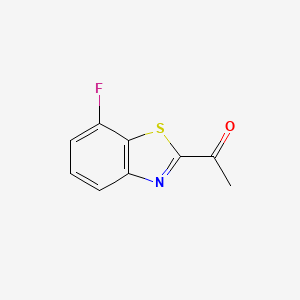


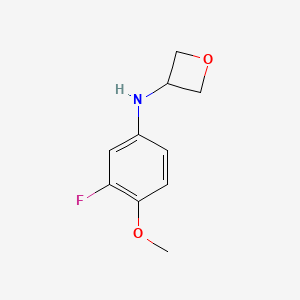
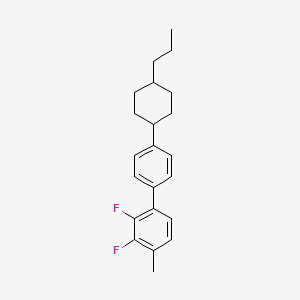
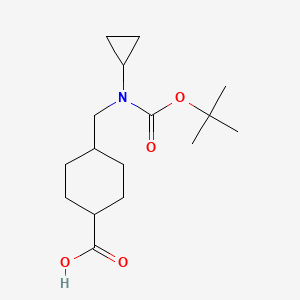
![Methyl 3-[(cyclobutylmethyl)amino]benzoate](/img/structure/B15091822.png)
